rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride
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Overview
Description
Rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride: is a complex organic compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core. This can be achieved through intramolecular cyclization reactions, often using strong bases or acids to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale chemical reactors. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Purification steps, including recrystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the amine group to a nitro group.
Reduction: : Reducing nitro groups to amines.
Substitution: : Replacing functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reagents are hydrogen gas (H₂) and palladium on carbon (Pd/C).
Substitution: : Reagents like alkyl halides and strong bases are often used.
Major Products Formed
Oxidation: : Nitro derivatives.
Reduction: : Amine derivatives.
Substitution: : Alkylated or acylated derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Studied for its potential biological activity.
Medicine: : Investigated for its therapeutic properties.
Industry: : Employed in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
This compound is unique due to its specific stereochemistry and bicyclic structure. Similar compounds include:
Bicyclo[3.2.0]heptane derivatives
Aminocarbamate derivatives
Hydrochloride salts of amines
These compounds share structural similarities but differ in their functional groups and stereochemistry, leading to different chemical and biological properties.
Properties
CAS No. |
2740591-61-9 |
---|---|
Molecular Formula |
C12H23ClN2O2 |
Molecular Weight |
262.8 |
Purity |
95 |
Origin of Product |
United States |
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